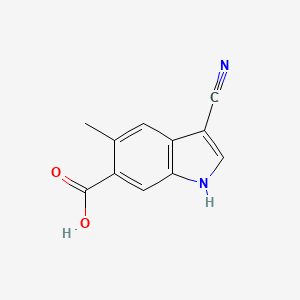
3-cyano-5-methyl-1H-indole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-5-methyl-1H-indole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the bromination of 3-cyanoindole to afford 6-bromo-3-cyanoindole, followed by further functionalization .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-5-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Bromination using bromine or N-bromosuccinimide
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-Cyano-5-methyl-1H-indole-6-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-cyano-5-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyanoindole
- Methyl indole-5-carboxylate
- Indole-6-carboxylic acid
Uniqueness
3-Cyano-5-methyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano and carboxylic acid groups enhances its reactivity and potential for functionalization compared to other indole derivatives .
Propiedades
Número CAS |
1360946-48-0 |
|---|---|
Fórmula molecular |
C11H8N2O2 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
3-cyano-5-methyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c1-6-2-9-7(4-12)5-13-10(9)3-8(6)11(14)15/h2-3,5,13H,1H3,(H,14,15) |
Clave InChI |
UUKLHDSHQXFCIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C(=O)O)NC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13465172.png)
![1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13465176.png)
![2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13465177.png)


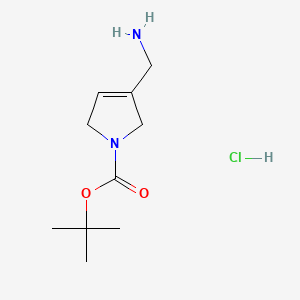
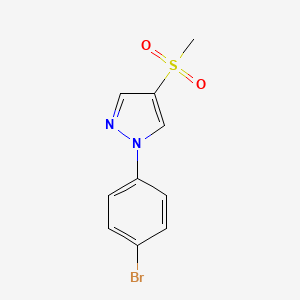
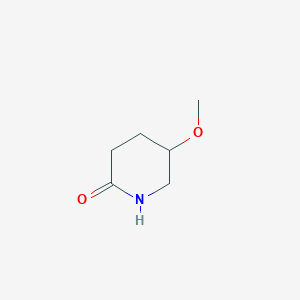
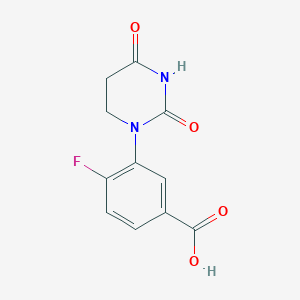
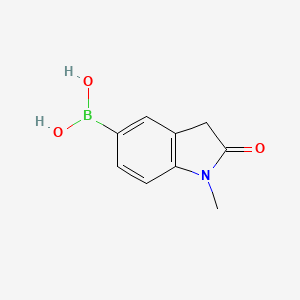
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)
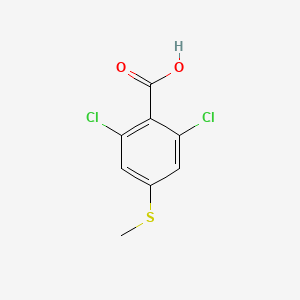
![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid](/img/structure/B13465241.png)
![{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13465250.png)
